N-(1-Phenylethyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a multi-step procedure starting from commercially available reagents. While specific synthetic routes have been published, [] a common approach involves the following key steps:
Molecular Structure Analysis
While initially investigated for sigma receptor affinity, [] subsequent research revealed N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide derivatives as potent and selective kappa opioid receptor agonists. [, ] These receptors are involved in modulating pain perception, mood, and addiction. The specific mechanism of action involves binding to the kappa opioid receptor, which triggers a cascade of intracellular signaling events, leading to the observed pharmacological effects.
Physical and Chemical Properties Analysis
Kappa opioid receptor pharmacology: Investigating the structure-activity relationships of kappa opioid receptor ligands, developing novel analgesics, and studying the role of these receptors in various physiological and pathological processes. [, ]
Pain research: Assessing the analgesic potential of novel kappa opioid receptor agonists in preclinical models of acute and chronic pain. [, ]
Neurological and psychiatric disorders: Exploring the potential therapeutic benefits of kappa opioid receptor modulation in conditions such as depression, anxiety, and addiction. [, ]
Compound Description: DIPPA is a κ-opioid receptor ligand known for its long-lasting antagonist effects. While initially exhibiting transient agonist effects, DIPPA demonstrates species-dependent behavioral and pharmacological actions, particularly in drug discrimination and pain response studies.
Compound Description: PD117302 is identified as a prototype κ-selective opioid agonist. It exhibits a high affinity for κ-opioid receptors and displays analgesic activity.
Relevance: Although structurally distinct from N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide in terms of the cyclohexyl ring replacing the phenylethyl group, PD117302 serves as a foundational structure for developing more selective κ-opioid analgesics. Its core structure, containing the pyrrolidinyl and acetamide moieties, highlights the importance of these features for interacting with opioid receptors. Understanding its activity and selectivity provides insights into designing related compounds with improved pharmacological profiles.
Compound Description: This compound represents a potent and highly selective κ-opioid analgesic. It displays high affinity for κ-opioid receptors in vitro and potent analgesic effects in vivo.
Relevance: While structurally more complex than N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound incorporates the essential pyrrolidinyl and acetamide moieties found in the target compound. The presence of the methyl ether and spiro tetrahydrofuran groups, particularly with the oxygen atom at the equatorial C-4 position of the cyclohexyl ring, contributes to its enhanced κ-opioid receptor selectivity. This compound underscores the potential for modifying the N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide scaffold to achieve highly selective and potent opioid ligands.
Compound Description: This compound serves as a sigma receptor ligand and a structural starting point for developing conformationally restricted derivatives.
Relevance: Sharing the core 2-(1-pyrrolidinyl)ethyl moiety with N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound replaces the acetamide group with an ethylenediamine unit. This modification shifts the focus towards sigma receptor affinity, indicating the significant impact of functional group changes on receptor selectivity.
Compound Description: This compound, particularly its (−) and (+) enantiomers, displays potent sigma receptor ligand properties.
Relevance: Similar to N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound contains the crucial 2-(1-pyrrolidinyl)acetamide pharmacophore. The cyclohexyl ring in this molecule, instead of the phenylethyl group in N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, highlights a structural alteration influencing its interaction with sigma receptors.
Compound Description: This compound exhibits high affinity for sigma receptors.
Relevance: The structural similarity to N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide is evident in its 2-(1-pyrrolidinyl)acetamide core. The cyclohexyl and 2-naphthyl groups, compared to the phenylethyl in N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, emphasize the role of specific aromatic and cyclic substituents in dictating sigma receptor affinity.
Compound Description: This compound shows high affinity for sigma receptors.
Relevance: As a structural analogue of N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound maintains the 2-(1-pyrrolidinyl)acetamide core. The cyclohexyl and 3,4-dichlorobenzeneacetamide moieties, in contrast to the phenylethyl in the target compound, underscore the impact of incorporating halogenated aromatic rings on sigma receptor binding.
Compound Description: This compound demonstrates very high affinity for sigma receptors.
Relevance: Sharing the 2-(1-pyrrolidinyl) motif with N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound replaces the acetamide group with a cyclohexylamine and incorporates a 3,4-dichlorophenylethyl substituent. These modifications highlight structural variations that can lead to enhanced sigma receptor affinity.
Compound Description: This compound exhibits high affinity for sigma receptors and is an enantiomer of the previous compound.
Relevance: Similar to N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound retains the 2-(1-pyrrolidinyl) motif. The cyclohexylamine and 3,4-dichlorophenylethyl groups, replacing the acetamide and phenylethyl in the target compound, suggest the importance of specific substituents for optimal sigma receptor interactions.
Compound Description: BD614 exhibits high affinity and selectivity for sigma receptors. It displays biological efficacy in motor behavior alteration and inhibition of the muscarinic cholinergic phosphoinositide response.
Relevance: BD614 shares the 2-(1-pyrrolidinyl) motif with N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, but replaces the acetamide with a cyclohexylamine and introduces a 3,4-dichlorophenylethyl group. These structural alterations demonstrate a shift towards sigma receptor activity.
Compound Description: BD737, the (1S,2R)-(−)-enantiomer of BD614, binds to sigma receptors with high affinity and selectivity. It also shows potent biological efficacy in various assays.
Compound Description: BD738, the (1R,2S)-(+)-enantiomer of BD614, demonstrates high affinity and selectivity for sigma receptors but with a slightly lower affinity compared to BD737.
Relevance: This compound, similar to N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, includes the 2-(1-pyrrolidinyl) moiety. The variations in the cyclohexylamine and 3,4-dichlorophenylethyl groups, replacing the acetamide and phenylethyl in N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, emphasize the significance of stereochemistry and specific substituents in defining sigma receptor interactions.
Compound Description: This compound displays potent κ-opioid agonist activity.
Relevance: Sharing the N-methyl-2-(1-pyrrolidinyl)acetamide core with N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound substitutes the 1-phenylethyl group with a (1S)-1-(1-methylethyl) group. This structural change indicates that modifications to this part of the molecule can impact κ-opioid agonist activity.
Compound Description: This compound demonstrates potent κ-opioid agonist activity and exhibits high potency compared to U50,488.
Relevance: Structurally related to N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound shares the N-methyl-2-(1-pyrrolidinyl)acetamide core. The difference lies in the configuration and substitution at the ethyl linker. This compound incorporates a (1S)-1-phenyl group, which significantly contributes to its enhanced κ-opioid agonist activity, highlighting the importance of stereochemistry and specific substitutions in this region of the molecule.
Compound Description: This compound represents a novel, superpotent sigma ligand with subnanomolar affinity for the sigma receptor labeled by [3H]-(+)-3-PPP.
Compound Description: DM-9384 exhibits significant effects on learning and memory in rats. Studies show it improves amnesia induced by electroconvulsive shock or scopolamine and facilitates the acquisition of avoidance responses.
Relevance: While structurally distinct from N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide in the aryl substituent and the presence of a 2-oxo group in the pyrrolidine ring, DM-9384 provides valuable insights into the structure-activity relationships of pyrrolidinyl acetamide derivatives. Its cognitive-enhancing properties suggest that modifications to the N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide scaffold could potentially lead to compounds with similar therapeutic benefits.
Compound Description: This organic compound possesses promising nonlinear optical properties.
Relevance: Although belonging to a different chemical class than N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound shares the N-(1-phenylethyl) substructure. This similarity highlights the versatility of this substructure in various chemical contexts and its potential for building blocks in different applications.
Compound Description: This compound serves as a basic structural template for developing chi-selective opioid agonists.
Relevance: Sharing the 2-(1-pyrrolidinyl)cyclohexyl moiety with N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound lacks the N-methyl and aryl substituents on the acetamide group. This comparison highlights the importance of these specific substituents in achieving the desired pharmacological profile of U50,488, a potent κ-opioid agonist.
Compound Description: This compound exhibits potent antiestrogenic activity in both in vivo and in vitro studies.
Relevance: While structurally different from N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, this compound incorporates the 2-(1-pyrrolidinyl)ethoxy moiety. This structural feature highlights the potential for developing compounds with various pharmacological activities by modifying the core structure of N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide.
Compound Description: This compound shows high affinity for sigma receptors.
Relevance: Structurally related to N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide and the highly potent sigma ligand N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, this compound replaces the pyrrolidinyl ring with a homopiperidinyl ring. This modification suggests that variations in the cyclic amine structure can be tolerated while retaining significant affinity for sigma receptors.
Compound Description: This compound displays nanomolar affinity for both sigma-1 and sigma-2 receptor subtypes.
Relevance: This compound, while structurally distinct from N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, shares the 1-pyrrolidinyl substructure. The presence of the 3,4-dichlorobenzyl group and the ethylenediamine linker highlights the exploration of different substituents and linkers in the search for potent and selective sigma receptor ligands.
Compound Description: This compound and its enantiomers have been investigated for their antitumor activity and inhibition of PI3Kα kinase.
Relevance: This compound shares the N-(1-phenylethyl) substructure with N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide, demonstrating the versatility of this structural motif in medicinal chemistry. While structurally distinct, the presence of the N-(1-phenylethyl) group in a molecule with known antitumor activity suggests the potential for exploring the biological activity of N-(1-phenylethyl)-2-(1-pyrrolidinyl)acetamide and its derivatives in similar contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.